molecular formula C26H26N2O2 B14800399 6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

Cat. No.: B14800399
M. Wt: 398.5 g/mol
InChI Key: ZYCUGATVIVQOBM-UHFFFAOYSA-N
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Description

6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one is a complex heterocyclic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c][1,3]oxazole ring system

Preparation Methods

The synthesis of 6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with an amino acid derivative, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular proteins .

Comparison with Similar Compounds

Similar compounds to 6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one include other oxazolone derivatives and heterocyclic compounds such as:

  • 4-(3-methoxy-4-octyloxybenzylidene)-2-(4′-alkoxyphenyl)oxazol-5-one
  • 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
  • 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C26H26N2O2/c29-25-24(16-23-19-30-26(28(23)25)22-14-8-3-9-15-22)27(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-15,23-24,26H,16-19H2

InChI Key

ZYCUGATVIVQOBM-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(N2C(=O)C1N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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